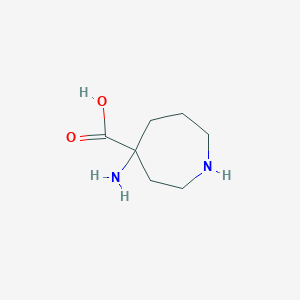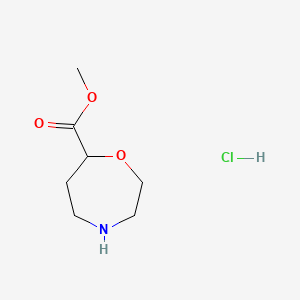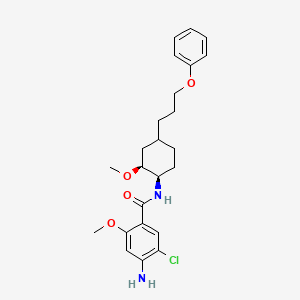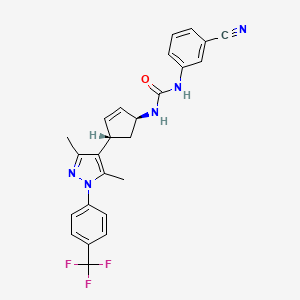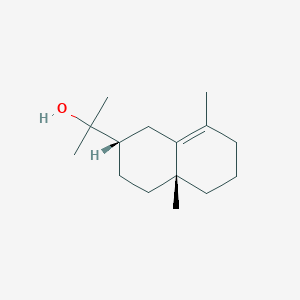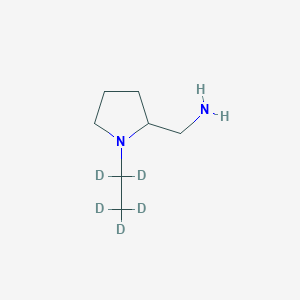![molecular formula C7H14ClN B15295664 Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)
Bicyclo[2.2.1]heptan-7-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptan-7-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a derivative of norbornane, a bicyclic hydrocarbon, and is often used in various chemical and pharmaceutical applications due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-7-amine hydrochloride typically involves the amination of norbornane derivatives. One common method includes the reaction of norbornene with ammonia or an amine under high pressure and temperature conditions, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of norbornene derivatives in the presence of ammonia. This process is followed by purification steps, including crystallization and filtration, to obtain the pure hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptan-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted norbornane derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptan-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]heptan-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-amine hydrochloride: Another derivative of norbornane with similar chemical properties.
Norbornane: The parent hydrocarbon from which Bicyclo[2.2.1]heptan-7-amine hydrochloride is derived.
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: A related compound with different functional groups.
Uniqueness
This compound is unique due to its specific amine substitution at the 7-position of the norbornane ring. This structural feature imparts distinct reactivity and makes it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H14ClN |
|---|---|
Peso molecular |
147.64 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]heptan-7-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c8-7-5-1-2-6(7)4-3-5;/h5-7H,1-4,8H2;1H |
Clave InChI |
AKGRGKCRINMSHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2S)-pyrrolidin-2-yl]-5-[2-[4-[5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl]phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B15295592.png)
![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)
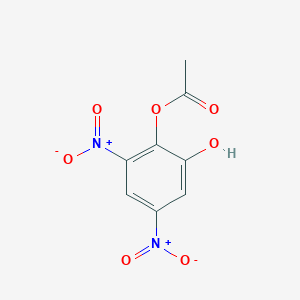
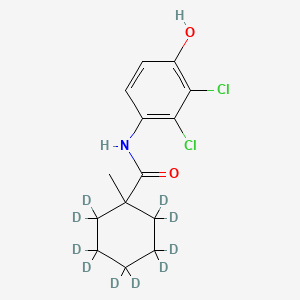
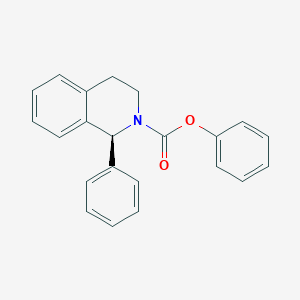
![(1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B15295623.png)

